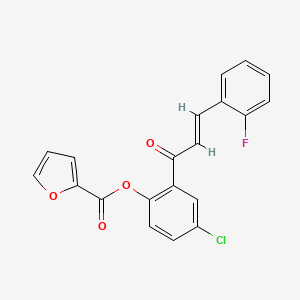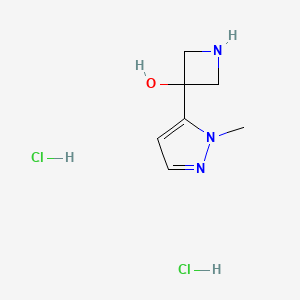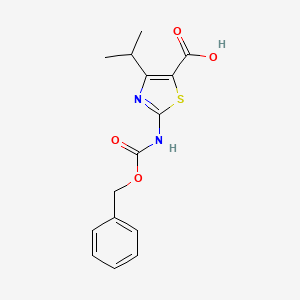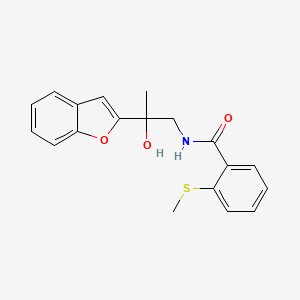
(E)-4-Chlor-2-(3-(2-Fluorphenyl)acryloyl)phenylfuran-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxylate group, and a substituted phenyl ring
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Wirkmechanismus
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents that interfere with iron homeostasis .
Mode of Action
It’s worth noting that similar furan-based compounds have been found to inhibit the salicylate synthase mbti from mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .
Biochemical Pathways
The compound likely affects the iron acquisition pathways in Mycobacterium tuberculosis, given its similarity to other furan-based inhibitors of the salicylate synthase MbtI . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
Similar furan-based compounds have shown promising activity in mycobacterial models .
Vorbereitungsmethoden
The synthesis of (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylate group: This step often involves esterification or carboxylation reactions.
Substitution on the phenyl ring:
Formation of the acrylate moiety: This can be achieved through aldol condensation or similar reactions, followed by dehydration to form the double bond.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate include other halogenated aromatic esters and acrylates. These compounds share structural features but may differ in their specific substituents, leading to variations in their chemical and biological properties. Examples include:
- 4-chloro-2-(3-(2-chlorophenyl)acryloyl)phenyl furan-2-carboxylate
- 4-bromo-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
- 4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl thiophene-2-carboxylate
These compounds can be compared based on their reactivity, stability, and biological activity, highlighting the unique properties of (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate.
Eigenschaften
IUPAC Name |
[4-chloro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-8-10-18(26-20(24)19-6-3-11-25-19)15(12-14)17(23)9-7-13-4-1-2-5-16(13)22/h1-12H/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVQFKOVIINLD-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2375850.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)

![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)
![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)
![ethyl 4-[2-(3-formyl-1H-indol-1-yl)acetamido]benzoate](/img/structure/B2375859.png)
![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)
